N~1~,N~1~-dimethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide
Description
N~1~,N~1~-dimethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a piperidine ring substituted with a trifluoromethyl group and a thiadiazole ring, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N5O2S/c1-19(2)11(22)20-5-3-7(4-6-20)8(21)16-10-18-17-9(23-10)12(13,14)15/h7H,3-6H2,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKUMFCRSGOPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-dimethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the trifluoromethyl group, and the construction of the thiadiazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are also crucial due to the handling of potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-dimethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
N~1~,N~1~-dimethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties explores its potential as a drug candidate for various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1,N~1~-dimethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N,N’-dimethyl-1,4-butanediamine: A structurally related compound with different functional groups.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Shares the trifluoromethyl group but differs in the overall structure.
Uniqueness
N~1~,N~1~-dimethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide stands out due to its combination of a piperidine ring, trifluoromethyl group, and thiadiazole ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
